molecular formula C12H20BrN3O2 B13772211 Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) CAS No. 66967-92-8

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester)

Cat. No.: B13772211
CAS No.: 66967-92-8
M. Wt: 318.21 g/mol
InChI Key: RNWKAIUGROOQFF-UHFFFAOYSA-M
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Description

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) is a complex organic compound that features a pyridyl group, a trimethylammonium group, and a dimethylcarbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) typically involves multiple steps. One common method involves the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with trimethylamine to form the corresponding ammonium salt. This intermediate is then reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridyl group to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridyl group.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridostigmine bromide: Another cholinesterase inhibitor with a similar structure but different pharmacokinetic properties.

    Neostigmine bromide: Similar in function but with a different molecular structure and duration of action.

Uniqueness

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in various research applications.

Properties

CAS No.

66967-92-8

Molecular Formula

C12H20BrN3O2

Molecular Weight

318.21 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C12H20N3O2.BrH/c1-14(2)12(16)17-11-7-6-8-13-10(11)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H/q+1;/p-1

InChI Key

RNWKAIUGROOQFF-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=C(N=CC=C1)C[N+](C)(C)C.[Br-]

Origin of Product

United States

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